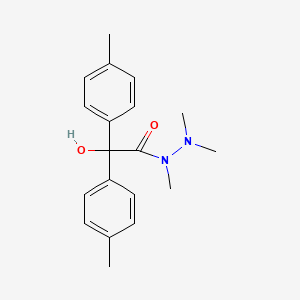
2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide, also known as TTMAH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide is not fully understood, but it has been suggested that it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide has also been found to modulate gene expression by regulating the activity of transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects:
2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of oxidative stress, the modulation of gene expression, and the regulation of cellular signaling pathways. These effects make it a promising candidate for use in laboratory experiments aimed at understanding the underlying mechanisms of various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide in laboratory experiments is its ability to exhibit various biochemical and physiological effects. This makes it a versatile compound that can be used in a wide range of studies. However, one of the main limitations of using 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide. Some possible areas of study include the development of new synthetic methods for 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide, the identification of new biochemical and physiological effects, and the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide and its potential toxicity.
Métodos De Síntesis
2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide can be synthesized through a multistep process involving the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 2,2,6-trimethyl-1,3-dioxane-4,5-dione. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. 2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide has been used in studies involving the inhibition of oxidative stress, the modulation of gene expression, and the regulation of cellular signaling pathways.
Propiedades
IUPAC Name |
2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-6-10-16(11-7-14)19(23,18(22)21(5)20(3)4)17-12-8-15(2)9-13-17/h6-13,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMAFZSNBNNWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N(C)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N,N',N'-trimethyl-2,2-bis(4-methylphenyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)


![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
methanone](/img/structure/B5779589.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)